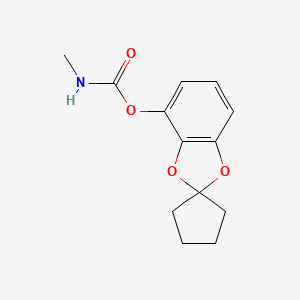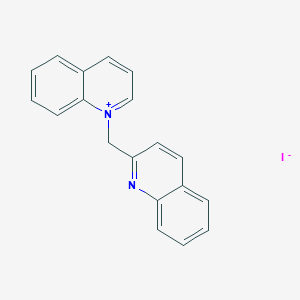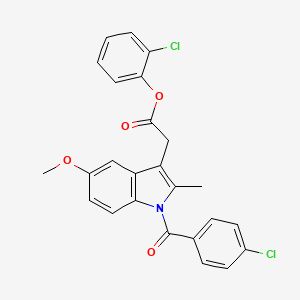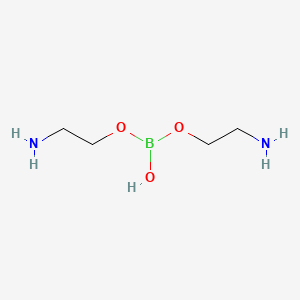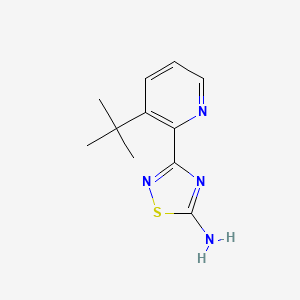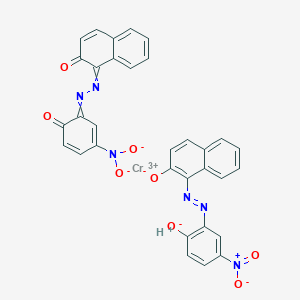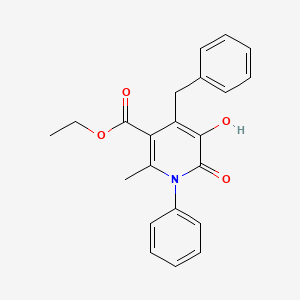
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is a complex organic compound that belongs to the pyridinecarboxylic acid ester family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester typically involves multi-step organic reactions. The starting materials often include substituted pyridines, benzyl halides, and ethyl esters. Common synthetic routes may involve:
Condensation Reactions: Combining pyridine derivatives with benzyl halides under basic conditions.
Esterification: Reacting carboxylic acids with ethanol in the presence of acid catalysts to form ethyl esters.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinecarboxylic Acid Esters: Compounds with similar structures and functional groups.
Benzyl Derivatives: Compounds containing benzyl groups attached to various functional groups.
Hydroxy and Keto Derivatives: Compounds with hydroxyl and keto groups in their structures.
Uniqueness
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C22H21NO4 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
ethyl 4-benzyl-5-hydroxy-2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-3-27-22(26)19-15(2)23(17-12-8-5-9-13-17)21(25)20(24)18(19)14-16-10-6-4-7-11-16/h4-13,24H,3,14H2,1-2H3 |
InChI-Schlüssel |
CPZZVMJOKAHITC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=O)C(=C1CC2=CC=CC=C2)O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


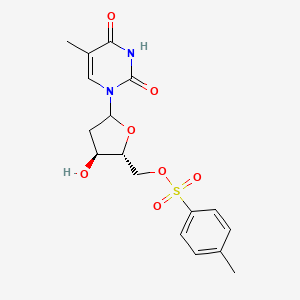
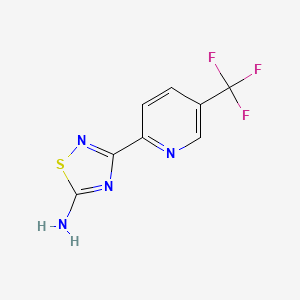
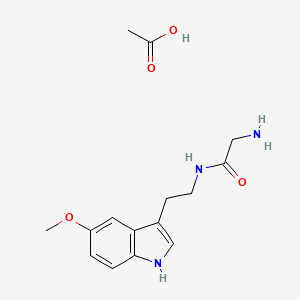
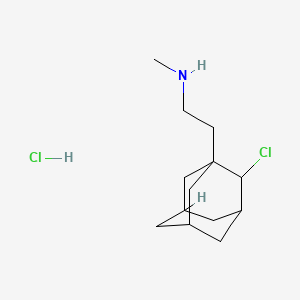
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
